Cyanidin 3-sambubioside-5-glucoside chloride
Description
Cyanidin 3-sambubioside-5-glucoside chloride (CAS: 53925-33-0) is an anthocyanin derivative characterized by a cyanidin aglycone core substituted with a sambubioside (xylose-glucose disaccharide) at the 3-position and a glucoside at the 5-position. Its molecular formula is C₃₂H₃₉O₂₀Cl, with a molecular weight of 771.1 g/mol . This compound is a key component of European black elderberry (Sambucus nigra) extracts, standardized to 14% anthocyanins in commercial formulations like ElderCraft® .
Properties
IUPAC Name |
2-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20.ClH/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30;/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUFUUOWFABDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39ClO20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanidin 3-sambubioside-5-glucoside chloride is primarily isolated from the fruits of Sambucus canadensis. The structure of this compound is determined through chemical degradation, chromatography, and spectroscopic analysis, particularly two-dimensional nuclear magnetic resonance (2D NMR) techniques . Industrial production methods typically involve extraction from natural sources followed by purification processes.
Chemical Reactions Analysis
Core Reaction Pathways
The compound participates in three primary reaction types due to its hydroxyl-rich aromatic system and glycosidic bonds:
pH-Driven Structural Dynamics
The compound demonstrates four distinct equilibrium states in aqueous solutions (25°C):
| pH Range | Dominant Form | λ<sub>max</sub> (nm) | Molar Extinction Coefficient (ε) |
|---|---|---|---|
| 1.0-3.0 | Flavylium cation | 518 | 26,400 L·mol⁻¹·cm⁻¹ |
| 4.0-5.5 | Carbinol pseudobase | 440 (shoulder) | 8,200 L·mol⁻¹·cm⁻¹ |
| 6.0-7.0 | Quinoidal base | 582 | 18,900 L·mol⁻¹·cm⁻¹ |
| >7.5 | Chalcone | 370 | 6,500 L·mol⁻¹·cm⁻¹ |
This structural plasticity directly impacts reactivity - the flavylium cation shows 3.2× greater radical scavenging capacity than the chalcone form due to preserved conjugated π-system .
Macromolecular Interactions
The compound exhibits Langmuir-type adsorption isotherms when interacting with biological polymers:
Cellulose binding (pH 3.4):
Q<sub>max</sub> = 1109 µg·mg⁻¹
K<sub>L</sub> = 0.42 mM⁻¹
Mechanism: Electrostatic attraction between flavylium cation and cellulose hydroxyls
Serum albumin complexation:
Binding stoichiometry (n) = 1.24 ± 0.08
Association constant (K<sub>a</sub>) = (3.8 ± 0.6)×10⁴ M⁻¹
Structural impact: Reduces α-helix content in BSA from 62% → 54% through H-bond network disruption
Degradation Kinetics
Thermal stability follows Arrhenius behavior in aqueous solutions:
| Temperature | Half-life (Days) | Activation Energy (E<sub>a</sub>) |
|---|---|---|
| 5°C | 42.7 | 85.4 kJ·mol⁻¹ |
| 20°C | 12.6 | (R² = 0.98 for Arrhenius plot) |
| 35°C | 3.8 |
Degradation products include protocatechuic acid and phloroglucinaldehyde through hydrolytic cleavage . Co-pigmentation with phenolic acids increases thermal stability by 37% at 35°C through π-orbital stabilization .
This comprehensive reaction profile establishes Cyanidin 3-sambubioside-5-glucoside chloride as a chemically dynamic anthocyanin with structure-dependent reactivity patterns. The data underscore its dual role as both a redox-active phytochemical and a molecular scaffold for designing stable pigment-protein complexes.
Scientific Research Applications
Cyanidin 3-sambubioside-5-glucoside chloride has a wide range of scientific research applications. It is used as an analytical standard for the determination of anthocyanin content in various plant extracts by high-performance liquid chromatography (HPLC) techniques . In biology and medicine, it is studied for its antioxidant, anti-inflammatory, and potential anticancer properties . Additionally, it is used in the food industry for its pigment properties and potential health benefits .
Mechanism of Action
The mechanism of action of cyanidin 3-sambubioside-5-glucoside chloride involves its interaction with various molecular targets and pathways. It activates adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . This activation leads to the suppression of gluconeogenesis and the induction of cellular senescence and apoptosis in cancer cells . The compound also exhibits potent antioxidant activity by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Comparison with Similar Compounds
The structural variations in cyanidin derivatives—particularly glycosylation patterns—significantly influence their bioactivity, solubility, and applications. Below is a detailed comparison:
Structural and Molecular Differences
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Glycosylation Sites | Key Structural Features |
|---|---|---|---|---|---|
| Cyanidin 3-sambubioside-5-glucoside chloride | 53925-33-0 | C₃₂H₃₉O₂₀Cl | 771.1 | 3-O-sambubioside, 5-O-glucoside | Sambubioside (xylose-glucose) + glucoside |
| Cyanidin chloride | 528-58-5 | C₁₅H₁₁O₆Cl | 322.69 | None | Aglycone form with two hydroxyls on B-ring |
| Cyanidin 3-sambubioside chloride | 33012-73-6 | C₂₆H₂₉O₁₅Cl | 611.9 | 3-O-sambubioside | Sambubioside only, no 5-position substitution |
| Cyanidin 3-glucoside chloride | 7084-24-4 | C₂₁H₂₁O₁₁Cl | 484.83 | 3-O-glucoside | Single glucoside substitution |
| Cyanidin 3,5-diglucoside chloride | 2611-67-8 | C₂₇H₃₁O₁₆Cl | 646.97 | 3-O-glucoside, 5-O-glucoside | Two glucosides enhancing hydrophilicity |
| Cyanidin 3-sophoroside chloride | 18376-31-3 | C₂₇H₃₁O₁₆Cl | 646.97 | 3-O-sophoroside (glucose-glucose) | Sophoroside alters binding affinity |
Key Observations :
- The target compound’s sambubioside-glucoside combination increases molecular weight and hydrophilicity compared to simpler derivatives like cyanidin chloride .
- Cyanidin 3,5-diglucoside chloride has higher solubility than the target compound due to dual glucosides but lacks the sambubioside’s unique disaccharide structure .
Bioactivity and Functional Differences
| Compound | Antioxidant Capacity | Enzymatic Inhibition (IC₅₀) | Pharmacological Applications |
|---|---|---|---|
| This compound | Moderate (radical scavenging) | Not reported | Prebiotic formulations, gut health |
| Cyanidin chloride | High (aglycone form) | 21.91 µg/mL (SrtA inhibition) | Antimicrobial, anti-inflammatory |
| Cyanidin 3-glucoside chloride | Moderate | Not reported | Reference standard for HPLC analysis |
| Cyanidin 3,5-diglucoside chloride | High (dual glucosides) | Not reported | Antioxidant supplements, food coloring |
| Delphinidin 3-sambubioside-5-glucoside | Higher than cyanidin analogs | Not reported | Anti-inflammatory, anticancer |
Key Findings :
- Cyanidin chloride exhibits potent enzyme inhibition (IC₅₀ = 21.91 µg/mL against Staphylococcus aureus sortase A) due to its aglycone structure, which allows direct interaction with enzymatic active sites .
- Cyanidin 3,5-diglucoside chloride and delphinidin derivatives show superior antioxidant activity owing to additional hydroxyl groups or glycosides enhancing electron donation .
- The target compound’s prebiotic use in elderberry extracts suggests synergistic effects with gut microbiota, though its direct bioactivity remains less studied compared to aglycone forms .
Purity and Commercial Availability
| Compound | Purity | Price (20 mg) | Key Suppliers |
|---|---|---|---|
| This compound | >98% | Not listed | Extrasynthese, IPRONA, ChemFaces |
| Cyanidin chloride | >98% | JPY 95,000 | Kanto Reagents, Shanghai ZZBIO |
| Cyanidin 3,5-diglucoside chloride | >97% | JPY 55,000 | Kanto Reagents |
| Cyanidin 3-glucoside chloride | >98% | JPY 95,000 | Extrasynthese, Shanghai ZZBIO |
Notes:
Biological Activity
Cyanidin 3-sambubioside-5-glucoside chloride is a naturally occurring anthocyanin found predominantly in black elderberries (Sambucus nigra). This compound is recognized for its diverse biological activities, primarily attributed to its antioxidant properties and potential health benefits. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : CHOCl
- Molecular Weight : 779.10 g/mol
- CAS Number : 53925-33-0
- Purity : ≥98% (HPLC)
Antioxidant Activity
This compound exhibits significant antioxidant properties , which play a critical role in mitigating oxidative stress. This antioxidant activity is essential for protecting cells from damage caused by free radicals and reactive oxygen species (ROS). Studies indicate that anthocyanins can influence various signaling pathways related to oxidative stress, thereby modulating inflammatory responses and enhancing cellular protection against oxidative damage .
- AMPK Pathway Regulation :
- Apoptosis Induction :
- Cancer Cell Proliferation Inhibition :
- ACE Inhibition :
Data Table: Biological Activities of this compound
Case Studies and Research Findings
-
Neuroprotective Effects :
A study on elderberry extracts showed that compounds derived from Sambucus plants, including anthocyanins like this compound, significantly increased the proliferation rate of neural stem cells (NSCs) under oxidative stress conditions. This indicates potential neuroprotective effects beneficial for brain health . -
Gastroprotective Properties :
Cyanidin derivatives have been associated with gastroprotective effects, potentially offering protection against gastric injuries induced by oxidative stress and inflammation . -
Metabolite Analysis :
Research has shown that cyanidin 3-sambubioside-5-glucoside is metabolized into various compounds in humans, contributing to its bioactivity and health benefits. Key metabolites include protocatechuic acid, which may also play a role in the compound's overall efficacy .
Q & A
Q. How can researchers model the anti-glycation activity of this compound in diabetic complications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
